

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclopropanes

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Compound of Interest

Compound Name: (1*S*,2*S*)-2-fluorocyclopropanecarboxylic acid

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Introduction

Chiral cyclopropanes are privileged structural motifs in a wide array of biologically active molecules, including natural products and pharmaceuticals.^{[1][2][3][4][5]} Their rigid, three-dimensional structure can impart favorable properties to drug candidates, such as enhanced metabolic stability, improved potency, and controlled conformation.^[3] Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure cyclopropanes is a significant focus in modern organic chemistry and drug discovery.

These application notes provide an overview of and detailed protocols for several state-of-the-art methods for the asymmetric synthesis of chiral cyclopropanes. The methodologies covered include transition-metal catalysis with rhodium and cobalt complexes, the use of sulfoxonium ylides, and innovative biocatalytic approaches.

Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation

Dirhodium(II) carboxylate complexes are powerful catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. The choice of the chiral ligand on the dirhodium catalyst is crucial for achieving high enantioselectivity.

Rhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates

Chiral dirhodium(II) catalysts are particularly effective for the asymmetric intermolecular cyclopropanation of alkenes with aryldiazoacetates. Catalysts such as $\text{Rh}_2(\text{R-DOSP})_4$ are often highly effective for these transformations.^{[6][7]}

General Experimental Protocol: Asymmetric Cyclopropanation using $\text{Rh}_2(\text{R-DOSP})_4$

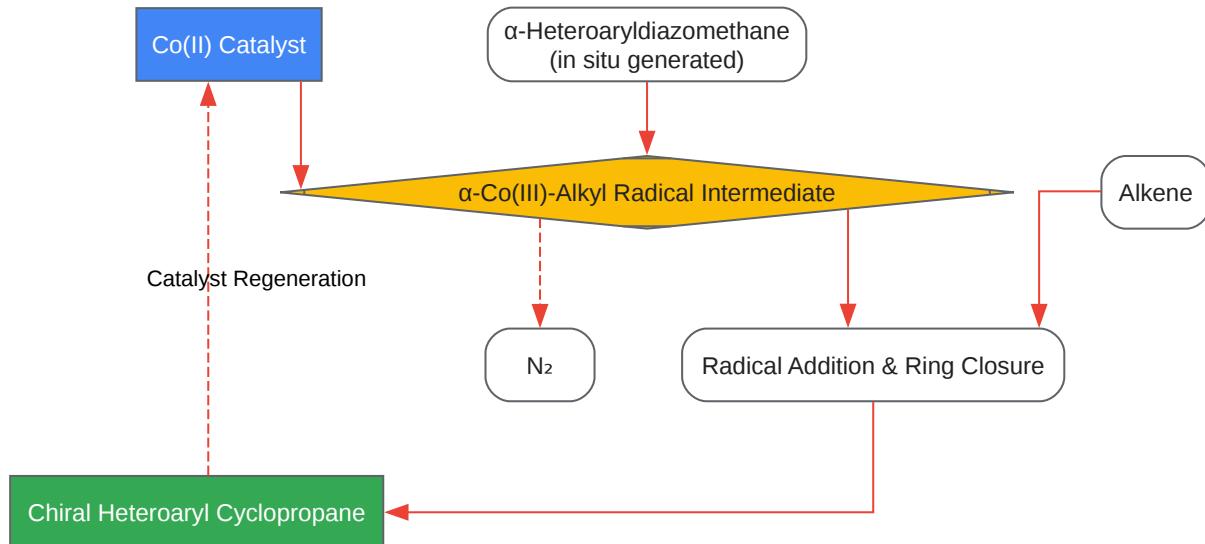
A general procedure for the $\text{Rh}_2(\text{R-DOSP})_4$ -catalyzed cyclopropanation of styrenes with methyl aryldiazoacetates is as follows:

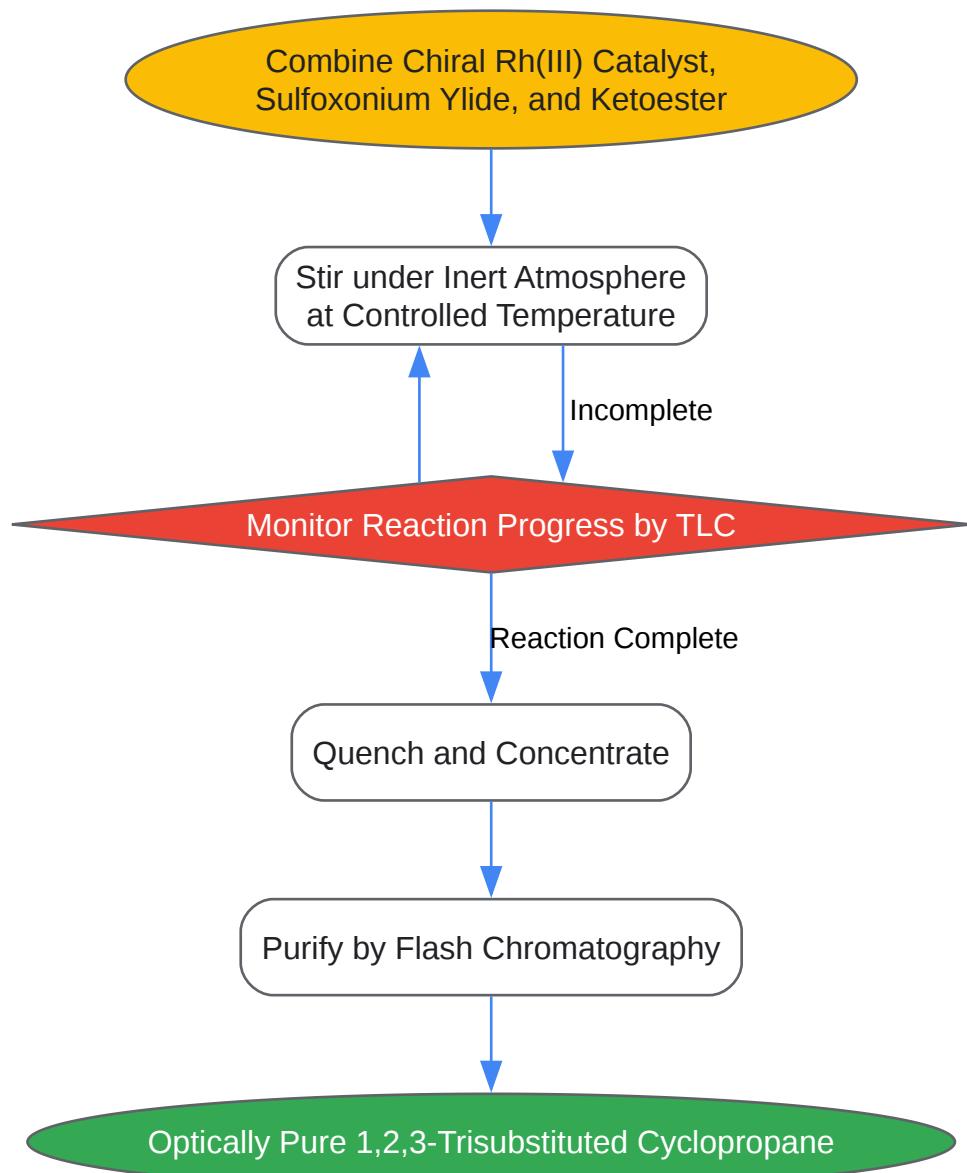
- To a solution of the styrene (0.5 mmol) and $\text{Rh}_2(\text{R-DOSP})_4$ (0.0025 mmol, 0.5 mol%) in a suitable solvent (e.g., CH_2Cl_2 , 1.0 mL) at room temperature is added a solution of the methyl aryldiazoacetate (0.25 mmol) in the same solvent (4.0 mL) via syringe pump over 4 hours.
- Upon complete addition, the reaction mixture is stirred for an additional hour.
- The solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the desired cyclopropane product.

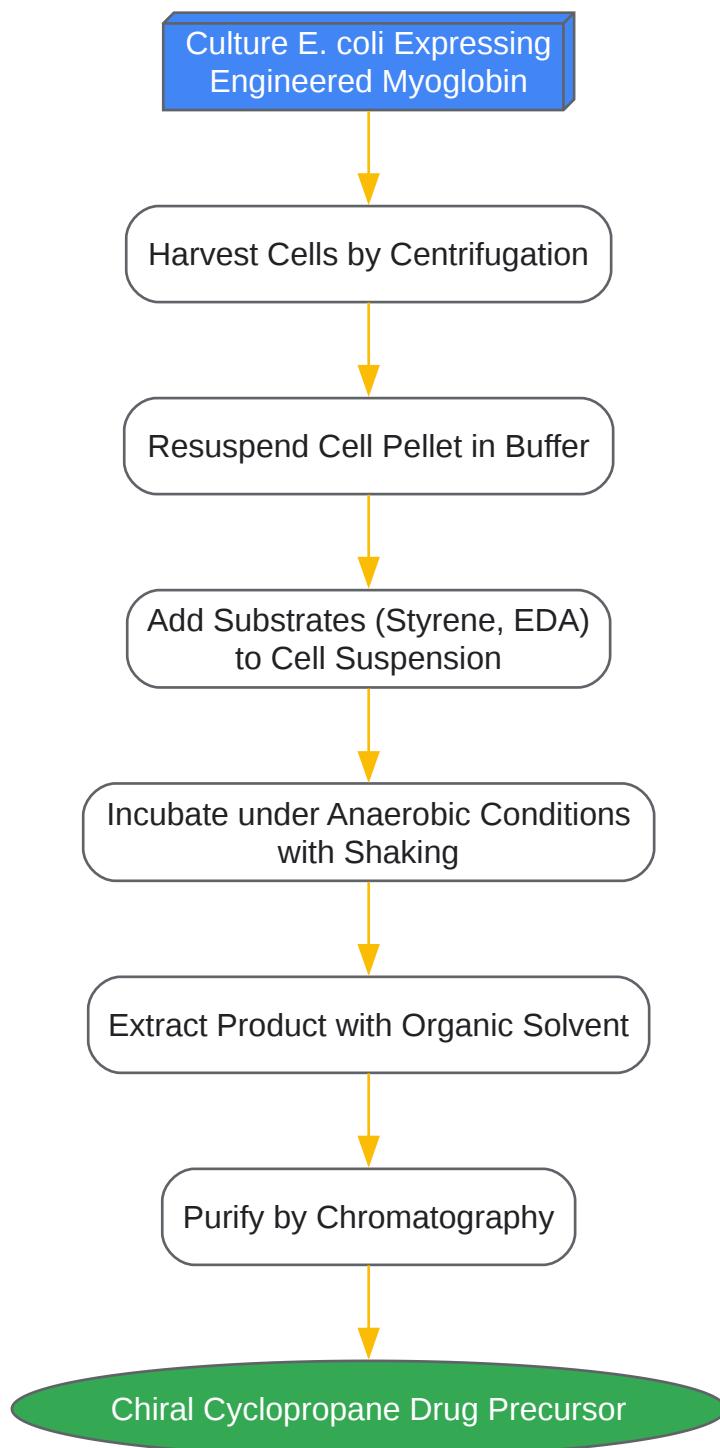
Data Presentation

Catalyst	Aryldiazo acetate Substituent		Alkene	Yield (%)	ee (%)	dr	Reference
	4-Me	4-Cl					
Rh ₂ (R-DOSP) ₄	4-Me	Styrene	85	88	>20:1	[7]	
Rh ₂ (R-DOSP) ₄	4-Cl	Styrene	89	92	>20:1	[7]	
Rh ₂ (S-PTAD) ₄	2-Cl	Styrene	93	96	>20:1	[7]	
Rh ₂ (R-BNP) ₄	3-MeO	Styrene	69	92	>20:1	[6]	

Logical Workflow for Catalyst Selection in Dirhodium(II)-Catalyzed Cyclopropanation







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